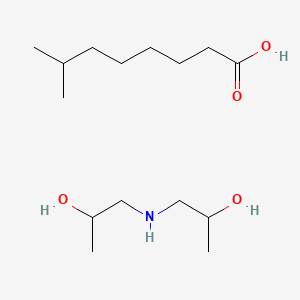![molecular formula C14H19N5O5 B12684800 [(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] butanoate CAS No. 87970-06-7](/img/structure/B12684800.png)
[(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] butanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] butanoate is a complex organic compound that features a purine base attached to a sugar moiety, which is further esterified with butanoic acid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] butanoate typically involves multiple steps:
Formation of the Purine Base: The purine base, 6-aminopurine, is synthesized through a series of reactions starting from simpler precursors.
Glycosylation: The purine base is then glycosylated with a sugar moiety, such as ribose, under acidic conditions to form the nucleoside.
Esterification: The nucleoside is esterified with butanoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve:
Large-Scale Synthesis: Utilizing automated synthesizers and reactors to carry out the multi-step synthesis efficiently.
Purification: Employing techniques such as column chromatography and crystallization to obtain the pure compound.
Quality Control: Ensuring the compound meets the required purity and quality standards through rigorous testing.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The amino group on the purine base can participate in substitution reactions, leading to the formation of different analogs.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation Products: Ketones or aldehydes derived from the oxidation of hydroxyl groups.
Reduction Products: Various reduced forms of the compound, depending on the specific reducing agent used.
Substitution Products: Different analogs formed by substituting the amino group with various functional groups.
科学研究应用
Chemistry
Synthesis of Analog Compounds: Used as a precursor in the synthesis of various analog compounds for research purposes.
Study of Reaction Mechanisms: Employed in studying the mechanisms of different chemical reactions.
Biology
Nucleic Acid Research: Utilized in the study of nucleic acid structures and functions.
Enzyme Inhibition Studies: Used to investigate the inhibition of specific enzymes involved in nucleic acid metabolism.
Medicine
Drug Development:
Diagnostic Tools: Used in the development of diagnostic tools for detecting specific nucleic acid sequences.
Industry
Biotechnology: Employed in various biotechnological applications, including the synthesis of nucleic acid analogs.
Pharmaceuticals: Used in the production of pharmaceutical compounds.
作用机制
The mechanism of action of [(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] butanoate involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid metabolism. The compound can inhibit these enzymes by binding to their active sites, thereby blocking their activity and affecting the synthesis and function of nucleic acids.
相似化合物的比较
Similar Compounds
Adenosine: A nucleoside composed of adenine and ribose.
Inosine: A nucleoside formed by hypoxanthine and ribose.
Guanosine: A nucleoside consisting of guanine and ribose.
Uniqueness
[(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] butanoate is unique due to its esterification with butanoic acid, which imparts distinct chemical and biological properties compared to other nucleosides. This modification can enhance its stability, alter its interaction with enzymes, and potentially improve its therapeutic efficacy.
属性
CAS 编号 |
87970-06-7 |
|---|---|
分子式 |
C14H19N5O5 |
分子量 |
337.33 g/mol |
IUPAC 名称 |
[(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] butanoate |
InChI |
InChI=1S/C14H19N5O5/c1-2-3-8(21)24-11-10(22)7(4-20)23-14(11)19-6-18-9-12(15)16-5-17-13(9)19/h5-7,10-11,14,20,22H,2-4H2,1H3,(H2,15,16,17)/t7-,10-,11+,14-/m1/s1 |
InChI 键 |
ZFVXOVJSEIPINR-BKWHQTBESA-N |
手性 SMILES |
CCCC(=O)O[C@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O |
规范 SMILES |
CCCC(=O)OC1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(2-Aminophenyl)methyl]-4-methylbenzene-1,3-diamine](/img/structure/B12684722.png)
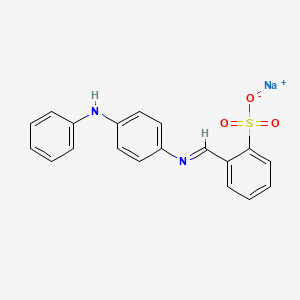



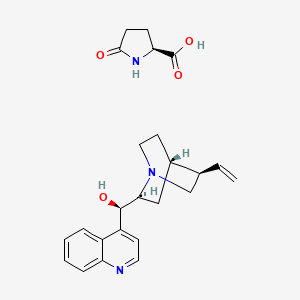
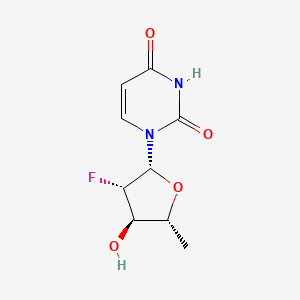
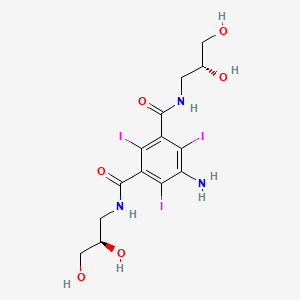
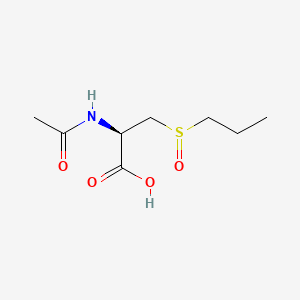
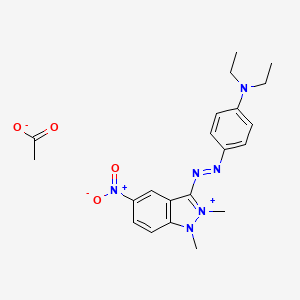
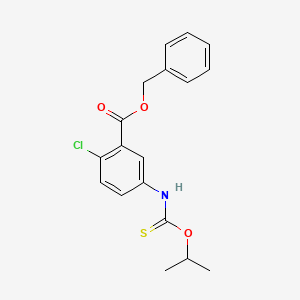

![[(3-Methylisoxazol-5-YL)methyl]triphenylphosphonium chloride](/img/structure/B12684794.png)
